7-O-(Triethylsilyl)-10-deacetyl Baccatin III

Descripción general

Descripción

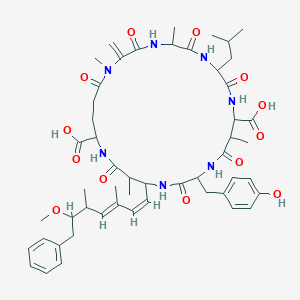

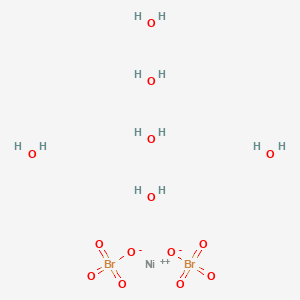

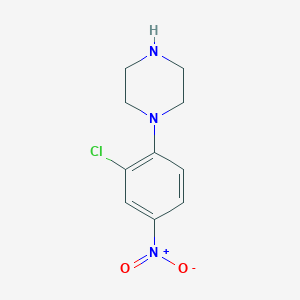

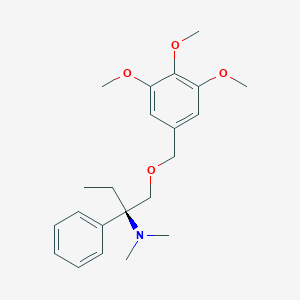

7-O-(Triethylsilyl)-10-deacetyl Baccatin III is a precursor of Paclitaxel , a tetracyclic diterpenoid isolated originally from the Pacific yew tree Taxus brevifolia . It is a mitotic inhibitor used in cancer chemotherapy . It has a role as a microtubule-stabilising agent, a metabolite, a human metabolite and an antineoplastic agent .

Synthesis Analysis

The synthesis of 7-O-(Triethylsilyl)-10-deacetyl Baccatin III involves treating baccatin III with a strong base in a solvent, adding an electrophile to the solution to form a 7-O-protected baccatin III derivative . This derivative is then reacted with a protected paclitaxel sidechain in a solvent such that the protected paclitaxel sidechain is coupled to the 13-hydroxyl of the 7-O-protected baccatin III . The protected paclitaxel sidechain and the 7-O protecting group are subsequently deprotected to form paclitaxel .Molecular Structure Analysis

The molecular formula of 7-O-(Triethylsilyl)-10-deacetyl Baccatin III is C37H52O11Si . Its molecular weight is 700.89 .Aplicaciones Científicas De Investigación

Synthesis of Paclitaxel

7-O-(Triethylsilyl)-10-deacetyl Baccatin III: is a key intermediate in the semi-synthesis of Paclitaxel , an important chemotherapeutic agent . The compound is used to protect the 7-hydroxyl group of Baccatin III, facilitating the subsequent attachment of the phenylisoserine side chain, which is crucial for Paclitaxel’s antineoplastic activity.

Anticancer Research

This compound plays a significant role in anticancer research due to its relation to Paclitaxel, which is used to treat various cancers including ovarian and breast cancer . Researchers utilize it to study the synthesis of Paclitaxel and its analogs, aiming to improve efficacy and reduce side effects.

Tubulin Polymerization Studies

The derivative is utilized in studies focusing on tubulin polymerization, a process critical for cell division . By understanding how Paclitaxel derivatives affect tubulin dynamics, scientists can develop new drugs that target microtubule function in cancer cells.

Development of Taxol Analogs

Scientists use 7-O-(Triethylsilyl)-10-deacetyl Baccatin III to develop Taxol analogs with potentially greater bioactivity and improved water solubility . These analogs could lead to more effective treatments for cancer patients.

Reference Standard for Pharmaceutical Testing

As a reference standard, this compound is essential for pharmaceutical testing, ensuring the quality and consistency of Paclitaxel-based medications . It helps in validating analytical methods used in the production and quality control of cancer drugs.

Study of Mitotic Inhibition

The compound is used in research to understand the mechanism of mitotic inhibition by Paclitaxel . It provides insights into how cancer cells can be selectively targeted during cell division, which is a key therapeutic strategy in oncology.

Apoptosis Induction Research

In the context of apoptosis, or programmed cell death, 7-O-(Triethylsilyl)-10-deacetyl Baccatin III is studied for its role in inducing apoptosis in cancer cells . This research has implications for developing treatments that can trigger cell death in tumors.

Pharmaceutical Toxicology

This compound is also significant in the field of pharmaceutical toxicology, where it is used to study the toxicological profile of Paclitaxel and its derivatives . Understanding the toxicity is crucial for developing safer anticancer drugs.

Mecanismo De Acción

Target of Action

It is known to be a precursor to paclitaxel , which primarily targets microtubules in cells . Microtubules play a crucial role in maintaining cell structure, enabling transport within cells, and are particularly important during cell division .

Mode of Action

This prevents the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions .

Biochemical Pathways

Paclitaxel’s stabilization of microtubules can lead to the inhibition of cell division, or mitosis, and induce apoptosis, or programmed cell death .

Result of Action

Paclitaxel is known to inhibit cell division and induce apoptosis, leading to the death of rapidly dividing cancer cells .

Propiedades

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H50O10Si/c1-9-46(10-2,11-3)45-24-17-25-34(19-42-25,44-21(5)36)28-30(43-31(40)22-15-13-12-14-16-22)35(41)18-23(37)20(4)26(32(35,6)7)27(38)29(39)33(24,28)8/h12-16,23-25,27-28,30,37-38,41H,9-11,17-19H2,1-8H3/t23-,24-,25+,27+,28-,30-,33+,34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHJTOVPIRHJCM-NIWDXWTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H50O10Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471290 | |

| Record name | 7-O-(Triethylsilyl)-10-deacetyl Baccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-O-(Triethylsilyl)-10-deacetyl Baccatin III | |

CAS RN |

115437-18-8 | |

| Record name | 7-O-(Triethylsilyl)-10-deacetyl Baccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B40366.png)

![1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B40371.png)